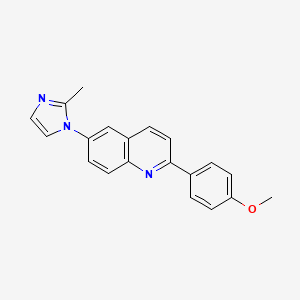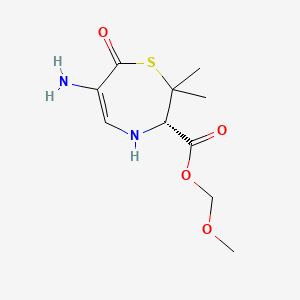
3E, 9E, 11E-tetradecatrien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3E, 9E, 11E-tetradecatrien-1-ol is an organic compound with the molecular formula C14H24O It is characterized by the presence of three conjugated double bonds and a hydroxyl group at the terminal carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3E, 9E, 11E-tetradecatrien-1-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of polyunsaturated fatty acids, followed by selective reduction and hydroxylation . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
3E, 9E, 11E-tetradecatrien-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products Formed
Oxidation: Formation of tetradecatrienal or tetradecatrienoic acid.
Reduction: Formation of tetradecanol.
Substitution: Formation of tetradecatrienyl halides or esters.
科学的研究の応用
3E, 9E, 11E-tetradecatrien-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane fluidity.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances, flavors, and bio-based materials.
作用機序
The mechanism of action of 3E, 9E, 11E-tetradecatrien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and signaling pathways .
類似化合物との比較
Similar Compounds
3E, 9E, 11E-tetradecatrien-1-yl acetate: Similar structure but with an acetate group instead of a hydroxyl group.
3E, 11E-tetradecadien-1-ol: Lacks one double bond compared to 3E, 9E, 11E-tetradecatrien-1-ol.
Uniqueness
This compound is unique due to its three conjugated double bonds and terminal hydroxyl group, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C14H24O |
|---|---|
分子量 |
208.34 g/mol |
IUPAC名 |
(3E,9E,11E)-tetradeca-3,9,11-trien-1-ol |
InChI |
InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,11-12,15H,2,7-10,13-14H2,1H3/b4-3+,6-5+,12-11+ |
InChIキー |
RYGDFSMKQQGRNI-JHHIBIJLSA-N |
異性体SMILES |
CC/C=C/C=C/CCCC/C=C/CCO |
正規SMILES |
CCC=CC=CCCCCC=CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)


